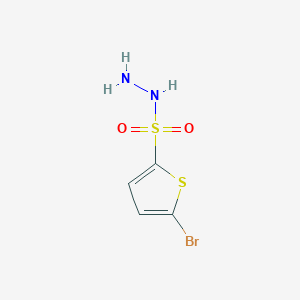

5-Bromo-2-thiophenesulfonyl hydrazine

Description

Properties

Molecular Formula |

C4H5BrN2O2S2 |

|---|---|

Molecular Weight |

257.1 g/mol |

IUPAC Name |

5-bromothiophene-2-sulfonohydrazide |

InChI |

InChI=1S/C4H5BrN2O2S2/c5-3-1-2-4(10-3)11(8,9)7-6/h1-2,7H,6H2 |

InChI Key |

YDKSVYFORCNNHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups: The sulfonyl group in this compound enhances stability and polarizability compared to non-sulfonated analogs like [2-bromo-5-(trifluoromethyl)phenyl]hydrazine .

- This contrasts with chlorine-containing analogs (e.g., [2-bromo-5-chlorophenyl]hydrazine hydrochloride), where chlorine may reduce steric bulk but increase toxicity .

Table 2: Comparative Bioactivity of Hydrazine Derivatives

Key Observations :

- Antimicrobial Potential: While direct data for this compound is lacking, structurally similar hydrazine derivatives (e.g., albofungins) exhibit potent antibiofilm activity against Gram-positive and Gram-negative bacteria .

- Toxicity Trade-offs : Hydrazine moieties are linked to hepatotoxicity via acetyl hydrazide metabolites, as seen in isoniazid . However, the sulfonyl group in this compound may mitigate this by altering metabolic pathways.

Table 3: Corrosion Inhibition Efficiency

Key Observations :

- Hydrazine groups enhance corrosion inhibition at high concentrations, but their efficacy diminishes at lower doses. The sulfonyl group in this compound likely complements this by forming protective films via oxygen lone pairs .

Preparation Methods

Preparation of 5-Bromo-2-thiophenesulfonyl Chloride

The sulfonyl chloride derivative serves as the primary precursor.

Method A (Amidation with Hydrazine):

5-Bromo-2-thiophenesulfonyl chloride is reacted with hydrazine hydrate in anhydrous solvents such as dichloromethane (DCM) or 1,4-dioxane.

-

Mechanism: Nucleophilic substitution where hydrazine displaces chloride.

-

Dissolve 5-bromo-2-thiophenesulfonyl chloride (1.2 mmol) in 1,4-dioxane (2 mL).

-

Add 28% ammonia water (4 mL) at 0°C and stir for 30 min.

-

Extract with DCM, dry over MgSO₄, and concentrate.

Alternative Route: Direct Sulfonation of Thiophene

Method B (Electrophilic Sulfonation):

Thiophene derivatives undergo sulfonation using chlorosulfonic acid, followed by bromination.

-

Steps:

Comparative Analysis of Methods

Mechanistic Insights

-

Nucleophilic Aromatic Substitution (NAS): Hydrazine attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride.

-

Acid-Base Dynamics: Excess hydrazine neutralizes HCl byproduct, driving the reaction forward.

-

Side Reactions: Over-reduction or dimerization may occur at elevated temperatures (>100°C).

Challenges and Solutions

-

Purity Issues: Residual hydrazine or solvents require careful washing with ice-cwater.

-

Scale-Up Limitations: Method D’s iodophor system is cost-prohibitive for industrial use.

-

Storage: The hydrazine product is hygroscopic; store under N₂ at −20°C.

Recent Advances

Q & A

Q. How can the synthesis of 5-Bromo-2-thiophenesulfonyl hydrazine be optimized for high yield and purity?

- Methodological Answer : Synthesis optimization involves precise control of reaction parameters such as temperature (e.g., 60–80°C for sulfonation steps), stoichiometric ratios of reactants, and catalyst selection (e.g., Pd catalysts for coupling reactions). Multi-step protocols often require intermediate purification via recrystallization or column chromatography. Statistical experimental design (e.g., factorial design) can identify critical variables affecting yield . For example, optimizing the sulfonation step using controlled stirring and inert atmospheres minimizes side reactions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and substitution patterns, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves crystal packing and stereoelectronic effects, as demonstrated for structurally related hydrazine derivatives . Purity assessment via HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to avoid light-induced decomposition. Conduct accelerated stability studies under varying humidity (30–70% RH) and temperature (4–40°C) to identify degradation products via LC-MS. Use desiccants in storage containers to mitigate hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms govern the electrophilic substitution behavior of this compound?

- Methodological Answer : The bromine and sulfonyl groups act as electron-withdrawing substituents, directing electrophilic attacks to the thiophene ring’s α-position. Computational studies (DFT calculations) can map electron density distributions, while kinetic isotope effect experiments elucidate rate-determining steps. Compare reactivity with analogs (e.g., 5-Chloro-2-thiophenesulfonyl hydrazine) to isolate substituent effects .

Q. How can molecular docking predict the interaction of this compound with enzyme targets (e.g., kinases)?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate predictions with enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization). Cross-reference crystallographic data (e.g., PDB entries) to refine binding poses. For example, related brominated hydrazines show affinity for ATP-binding pockets in kinases .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate via dose-response curves. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm activity. Meta-analyses of published IC₅₀ values can identify outliers due to solvent effects (e.g., DMSO concentration variations) .

Q. How can computational reaction path search methods improve the design of derivatives?

- Methodological Answer : Implement quantum chemical calculations (e.g., Gaussian 16) to explore transition states and intermediates. ICReDD’s workflow combines computation, informatics, and experimentation to predict viable synthetic routes. For instance, reaction path searches for brominated hydrazines identified optimal conditions for Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.